molecular formula C19H18N2OS2 B2408237 N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895482-17-4

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2408237
CAS No.: 895482-17-4
M. Wt: 354.49
InChI Key: FYTAYQWBKPRGPT-UHFFFAOYSA-N
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Description

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry. It belongs to a class of molecules characterized by a thiazole core linked to an acetamide group, a structure known to exhibit a wide spectrum of pharmacological activities . Compounds featuring the thiazole nucleus are frequently investigated for their potential as antibacterial and antimicrobial agents against various pathogens . Furthermore, thiazole derivatives are prominent in anticancer research, where they are studied as inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in proliferating cells . The specific structural motif of an acetamide linked to a thiazole ring is a common feature in many bioactive molecules and serves as a valuable template in the design of novel therapeutic agents . The mechanism of action for related compounds often involves interaction with biological targets such as enzymes or receptors, potentially acting as negative allosteric modulators for specific channels or inhibitors of protein-protein interactions . This product is intended for use in biochemical research, hit-to-lead optimization, and pharmacological profiling. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-2-14-8-10-15(11-9-14)17-12-24-19(20-17)21-18(22)13-23-16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTAYQWBKPRGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components

  • α-Haloketone : 4'-Ethylphenacyl bromide (1-bromo-1-(4-ethylphenyl)propan-2-one)
  • Thiourea : Provides the N-C-S moiety for ring closure

Procedure

  • Mixing : Combine 4'-ethylphenacyl bromide (1.0 equiv) and thiourea (1.2 equiv) in anhydrous ethanol.
  • Reflux : Heat at 78°C for 6–8 hours under nitrogen.
  • Workup : Cool to room temperature, pour into ice-water, and neutralize with ammonium hydroxide.
  • Isolation : Filter the precipitate and recrystallize from ethanol/water (3:1) to obtain pale-yellow crystals.

Optimization Data

Parameter Optimal Value Yield Impact
Temperature 78°C +15% vs. 60°C
Solvent Ethanol >90% purity
Thiourea Equiv 1.2 Max yield

Characterization :

  • 1H NMR (DMSO-d6) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, Thiazole-H), 2.65 (q, J = 7.6 Hz, 2H, CH2CH3), 1.23 (t, J = 7.6 Hz, 3H, CH3).
  • HRMS : [M+H]+ Calcd for C11H13N2S: 213.0754; Found: 213.0751.

Preparation of 2-(Phenylthio)acetyl Chloride

The sulfur-containing acetamide side chain is introduced via acyl chloride intermediacy , enabling efficient coupling with the thiazol-2-amine.

Synthesis Steps

  • Acid Activation :
    • React 2-(phenylthio)acetic acid (1.0 equiv) with oxalyl chloride (1.5 equiv) in dry dichloromethane.
    • Catalyze with 1–2 drops of DMF to accelerate chloride formation.
  • Conditions : Stir at 0–5°C for 1 hour, then warm to room temperature for 2 hours.
  • Isolation : Remove solvents in vacuo to obtain the crude acyl chloride as a yellow oil (used without further purification).

Critical Notes :

  • Moisture-free conditions are essential to prevent hydrolysis.
  • Excess oxalyl chloride is removed via azeotropic distillation with toluene.

Coupling of 4-(4-Ethylphenyl)thiazol-2-amine with 2-(Phenylthio)acetyl Chloride

The final amidation step employs Schotten-Baumann conditions to ensure high regioselectivity and minimal side reactions.

Reaction Protocol

  • Base Selection : Use N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in tetrahydrofuran (THF).
  • Mixing : Add 2-(phenylthio)acetyl chloride (1.1 equiv) dropwise to a cooled (0°C) solution of 4-(4-ethylphenyl)thiazol-2-amine.
  • Stirring : Maintain at 0°C for 30 minutes, then warm to 25°C for 12 hours.
  • Workup : Quench with ice-cold water, extract with ethyl acetate, and dry over Na2SO4.
  • Purification : Chromatograph on silica gel (hexane/ethyl acetate 4:1) to isolate the product as a white solid.

Yield Optimization

Variable Effect on Yield
DIPEA Equiv 2.0 → 85%
Temperature Ramp 0°C → RT → 92%
Acyl Chloride Purity >90% → +8%

Analytical Data :

  • Melting Point : 148–150°C (ethanol recrystallization).
  • 13C NMR (CDCl3) : δ 169.2 (C=O), 153.6 (thiazole C2), 138.4–126.1 (aromatic Cs), 37.8 (CH2S), 28.9 (CH2CH3), 15.4 (CH3).
  • IR (KBr) : 3280 cm−1 (N-H), 1655 cm−1 (C=O), 1240 cm−1 (C-S).

Alternative Routes and Comparative Analysis

Direct Alkylation of Thiazol-2-amine

A less common approach involves reacting 4-(4-ethylphenyl)thiazol-2-amine with 2-bromo-2-(phenylthio)acetamide. However, this method suffers from:

  • Low Efficiency : <50% yield due to competing elimination.
  • Byproducts : Formation of disulfide derivatives via S-S coupling.

Solid-Phase Synthesis

Immobilizing the thiazol-2-amine on Wang resin enables iterative coupling, though scalability remains challenging:

  • Advantage : Simplified purification (resin filtration).
  • Limitation : Requires specialized equipment and yields ∼60%.

Industrial-Scale Considerations

For kilogram-scale production, the following modifications are recommended:

  • Continuous Flow Synthesis :
    • Perform Hantzsch thiazole formation in a microreactor (residence time: 10 min, 100°C).
    • Achieves 88% yield with >95% purity.
  • Catalytic Amidation :
    • Use N-hydroxysuccinimide (NHS) esters to minimize acyl chloride handling.
    • Yields improve to 90% with 0.5 mol% DMAP catalyst.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The phenylthio group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, alcohols, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Amino or alkoxy derivatives of the original compound.

Scientific Research Applications

    Biology: Thiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. The phenylthioacetamide moiety can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide: Similar structure with a methyl group instead of an ethyl group.

    N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylthio)acetamide: Similar structure with a methylthio group instead of a phenylthio group.

    N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(phenylthio)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is unique due to the specific combination of the ethyl-substituted phenyl group, thiazole ring, and phenylthioacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

Overview

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with related compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or metabolic processes, which can lead to therapeutic effects against various diseases.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

The thiazole ring structure enhances the compound's ability to penetrate biological membranes, thereby increasing its efficacy in targeting intracellular processes.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of thiazole compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle progression. For instance, lead compounds similar to this derivative have shown potent activity against melanoma and pancreatic cancer cell lines by inducing both apoptosis and autophagy .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The mechanism involves the inhibition of bacterial lipid biosynthesis, which is crucial for maintaining the integrity of bacterial cell membranes .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
N-(4-methylphenyl)-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamideStructureAntimicrobial, anticancerSimilar thiazole framework; effective against resistant strains
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamideStructureAnticancerEnhanced receptor binding due to fluorine substitution
N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamideStructureAntiviral, anticancerMulti-target approach; potential for drug development

Case Studies

  • Study on Anticancer Activity : A recent investigation into thiazole derivatives highlighted that compounds similar to this compound exhibit high potency against various cancer cell lines. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis induction .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole derivatives, revealing that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development .

Q & A

Q. Key Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying .
  • Catalysts : Bases like triethylamine or pyridine neutralize HCl byproducts, improving yields (24–42% reported) .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions during acylation .

Q. Table 1: Synthetic Conditions Comparison

StepReagents/ConditionsYield RangeReference
Thiazole formation4-(4-ethylphenyl)thiazol-2-amine
Acylation2-(phenylthio)acetyl chloride, DMF24–42%

How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Basic Research Focus
Methodology :

  • 1H/13C-NMR :
    • Thiazole protons appear as singlet(s) near δ 7.5–8.5 ppm.
    • Acetamide carbonyl (C=O) resonates at δ 165–170 ppm in 13C-NMR .
  • HRMS : Exact mass calculation confirms molecular formula (e.g., C19H18N2OS2 requires m/z 354.08) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and C-S (~700 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

What preliminary biological screening approaches are recommended for assessing this compound’s pharmacological potential?

Basic Research Focus
Methodology :

  • Anticancer Activity :
    • MTT assay against HeLa, MCF-7, and A549 cell lines (IC50 values).
    • Compare with structurally similar compounds (e.g., ST54–ST60 derivatives with IC50 ranges of 5–50 μM) .
  • Antimicrobial Testing :
    • Broth microdilution assay (MIC) against S. aureus and E. coli .
  • Enzyme Inhibition :
    • COX-2 or kinase inhibition assays using fluorescence-based protocols .

Q. Table 2: Biological Activity of Analogues

CompoundTarget Cell LineIC50 (μM)Reference
ST56 (Analog)MCF-712.3
ST58 (Analog)HeLa8.7

How can reaction conditions be optimized to address low yields in large-scale synthesis?

Advanced Research Focus
Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for acylation efficiency .
  • Solvent Optimization : Switch to THF or acetonitrile for better solubility of intermediates .

Data Contradiction Note : Yields vary between 24% (room temperature) and 42% (reflux), suggesting temperature sensitivity .

What computational tools are effective for predicting the compound’s binding mechanisms with biological targets?

Advanced Research Focus
Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB ID: 5KIR) or EGFR kinase .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., 4-ethylphenyl vs. 4-fluorophenyl) with bioactivity .

Key Finding : Fluorine substitution enhances metabolic stability and target affinity in analogues .

How should researchers resolve contradictions in biological activity data across studies?

Advanced Research Focus
Approach :

Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols.

Control for Solubility : Ensure compound dissolution in DMSO ≤0.1% to avoid false negatives .

Validate Targets : Confirm mechanism via siRNA knockdown or Western blotting (e.g., apoptosis markers like caspase-3) .

Case Study : Discrepancies in IC50 values (8–50 μM) for thiazole derivatives may arise from assay variability or impurity levels >95% .

What advanced analytical techniques are critical for studying degradation pathways under physiological conditions?

Advanced Research Focus
Methodology :

  • LC-MS/MS : Identify metabolites in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
  • Stability Studies :
    • Thermal degradation (40°C, 75% RH for 4 weeks) monitored via HPLC .
    • Photolytic stability under UV-vis light .

Key Insight : Thioacetamide derivatives often degrade via hydrolysis of the acetamide bond, requiring pH-controlled formulations .

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